1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide
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Description
1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H16BrFN2O3S and its molecular weight is 427.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Polyamides
Research has utilized compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and the ability to be cast into strong, transparent films. This suggests potential applications in materials science, especially where high-performance polymers are required (Liu et al., 2013).
Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids
Another study focused on the preparation and characterization of aromatic polyamides utilizing ether-sulfone-dicarboxylic acids. These polymers, derived from reactions involving sulfonamides similar to the compound , showed excellent thermal stability and solubility, making them suitable for high-performance applications (Hsiao & Huang, 1997).
Heterocyclic Sulfamidation Reactions
Compounds akin to this compound have been used in oxidative sulfamidation reactions to produce heterocyclic compounds like substituted N-sulfonylpyrrolidines. Such reactions are significant in organic synthesis, offering pathways to novel heterocyclic structures with potential applications in medicinal chemistry and drug development (Moskalik et al., 2017).
Enantioselective Bromoaminocyclization
A study demonstrated the use of amino-thiocarbamate catalysts in enantioselective bromoaminocyclization of unsaturated sulfonamides, leading to the synthesis of enantioenriched pyrrolidines. Such reactions are crucial for creating chiral compounds, which are important in pharmaceutical research and development (Zhou et al., 2011).
Discovery of RORγt Inverse Agonists
Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to the compound , led to the discovery of selective, orally active RORγt inverse agonists. Such compounds have potential therapeutic applications in treating autoimmune diseases by modulating the immune response (Duan et al., 2019).
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPALYWLOAFUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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